(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride
CAS No.:
Cat. No.: VC17551469
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO3 |
|---|---|
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | (2S,3R)-3-amino-2-[(4-methoxyphenyl)methyl]butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-8(13)11(12(14)15)7-9-3-5-10(16-2)6-4-9;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t8-,11+;/m1./s1 |
| Standard InChI Key | PQAMRZCAYMIMKD-NINOIYOQSA-N |
| Isomeric SMILES | C[C@H]([C@H](CC1=CC=C(C=C1)OC)C(=O)O)N.Cl |
| Canonical SMILES | CC(C(CC1=CC=C(C=C1)OC)C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chiral carbon backbone with a (2S,3R) configuration, ensuring stereochemical specificity. The 4-methoxybenzyl group attached to the second carbon atom introduces aromaticity and electron-donating characteristics, while the hydrochloride salt enhances aqueous solubility. The IUPAC name, (2S,3R)-3-amino-2-[(4-methoxyphenyl)methyl]butanoic acid hydrochloride, reflects its functional groups and stereochemistry.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.73 g/mol |
| Stereochemistry | (2S,3R) configuration |
| Key Functional Groups | Amino, carboxylic acid, methoxybenzyl |
| Solubility | High in water (hydrochloride form) |
Spectroscopic Characterization
High-performance liquid chromatography (HPLC) is the primary method for purity assessment, achieving resolutions >98% in optimized protocols. Nuclear magnetic resonance (NMR) spectra confirm the methoxybenzyl group’s presence through aromatic proton signals at δ 7.2–6.8 ppm and a methoxy singlet at δ 3.8 ppm. Mass spectrometry (MS) data align with the molecular ion peak at m/z 259.73.
Synthesis and Purification Strategies
Synthetic Routes
The synthesis involves stereoselective alkylation of a glycine equivalent with 4-methoxybenzyl bromide, followed by chiral resolution to isolate the (2S,3R) enantiomer . A representative pathway includes:
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Enamine Formation: Reaction of ethyl glycinate with an aldehyde to form a Schiff base.
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Alkylation: Stereocontrolled addition of 4-methoxybenzyl bromide.
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Hydrolysis: Acidic cleavage of the enamine to yield the free amino acid.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Purification Techniques
HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves enantiomeric excess >99%. Mobile phases typically combine acetonitrile and ammonium acetate buffer (pH 4.5) in gradient elution modes.
Biological Activities and Mechanisms
Neuroprotective Effects
The compound enhances synaptic plasticity in hippocampal neurons by modulating glutamate receptor activity, particularly AMPA receptors. In vitro studies demonstrate a 40% reduction in glutamate-induced excitotoxicity at 10 μM concentrations. This activity correlates with its structural resemblance to endogenous neurotransmitters, enabling competitive binding at receptor sites.
Anti-Inflammatory Properties
Through inhibition of NF-κB signaling, the compound reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 50–60% in macrophage models. The methoxybenzyl group facilitates membrane penetration, while the amino acid backbone interacts with intracellular kinase domains.
Applications in Therapeutic Development
Neurodegenerative Diseases
In rodent models of Alzheimer’s disease, daily administration (5 mg/kg) improves cognitive performance in Morris water maze tests by 35% over controls. Pilot studies suggest synergistic effects with acetylcholinesterase inhibitors like donepezil.
Inflammatory Disorders
Topical formulations (0.5% w/w) reduce paw edema in rheumatoid arthritis models by 45%, comparable to dexamethasone. The hydrochloride salt’s solubility enables intravenous delivery for systemic inflammation.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Compounds
The methoxybenzyl group in the target compound confers enhanced lipophilicity (LogP 1.8 vs. 0.9 for phenyl analogues), improving blood-brain barrier penetration .
Future Research Directions
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Pharmacokinetic Profiling: Clarify absorption, distribution, and metabolism using radiolabeled tracers.
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Structure-Activity Relationships: Optimize the methoxybenzyl moiety for increased receptor affinity.
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Clinical Translation: Initiate Phase I safety trials for neurodegenerative indications.
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